molecular formula C25H24O13 B12380374 Physcion 8-O-beta-D-(6'-O-Malonylglucoside)

Physcion 8-O-beta-D-(6'-O-Malonylglucoside)

Cat. No.: B12380374
M. Wt: 532.4 g/mol
InChI Key: PLYZLMIGSHCAEW-MGGJLQIDSA-N
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Description

Physcion-8-O-(6’-O-malonyl)-glucoside is a naturally occurring anthraquinone derivative found in various plant species. It is known for its diverse pharmacological activities, including anti-inflammatory, anti-microbial, and anti-proliferative effects. This compound is a significant bioactive ingredient in traditional Chinese medicine and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Physcion-8-O-(6’-O-malonyl)-glucoside typically involves the extraction from plant sources such as Rumex japonicus Houtt. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound

Chemical Reactions Analysis

Types of Reactions

Physcion-8-O-(6’-O-malonyl)-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different quinone derivatives, while reduction can produce hydroquinone derivatives .

Mechanism of Action

Physcion-8-O-(6’-O-malonyl)-glucoside exerts its effects through multiple molecular targets and pathways. It induces apoptosis and autophagy in cancer cells by generating reactive oxygen species (ROS) and disrupting the miR-27a/ZBTB10 axis. This leads to the repression of the transcription factor Sp1, which is involved in cell cycle regulation and apoptosis . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Emodin: Another anthraquinone derivative with similar anti-inflammatory and anti-cancer properties.

    Chrysophanol: Known for its anti-microbial and anti-inflammatory activities.

    Aloe-emodin: Exhibits anti-cancer and laxative effects.

Uniqueness

Physcion-8-O-(6’-O-malonyl)-glucoside is unique due to its specific glucoside and malonyl groups, which enhance its solubility and bioavailability compared to other anthraquinones. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C25H24O13

Molecular Weight

532.4 g/mol

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid

InChI

InChI=1S/C25H24O13/c1-9-3-11-18(13(26)4-9)22(32)19-12(20(11)30)5-10(35-2)6-14(19)37-25-24(34)23(33)21(31)15(38-25)8-36-17(29)7-16(27)28/h3-6,15,21,23-26,31,33-34H,7-8H2,1-2H3,(H,27,28)/t15-,21-,23+,24-,25-/m1/s1

InChI Key

PLYZLMIGSHCAEW-MGGJLQIDSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)OC

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC

Origin of Product

United States

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